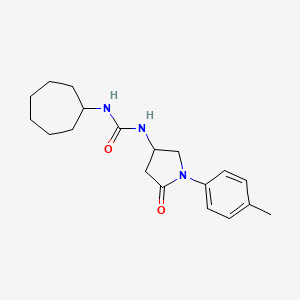

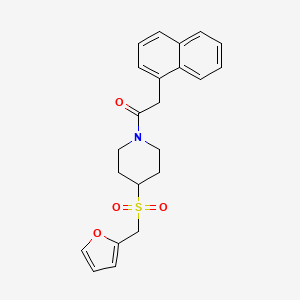

N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Probing Molecular Interactions

The study of molecular interactions between human carbonic anhydrases (hCAs) and benzenesulfonamides has led to the design of a novel series of inhibitors. These compounds, including the (R,S)-4-(6,7-dihydroxy-1-phenyl-3,4-tetrahydroisoquinoline-1H-2-carbonyl)benzenesulfonamide, have shown remarkable inhibition and selectivity for hCA isoforms, particularly hCA VII, which is expressed in the brain. The enantiomers of this compound were found to be equiactive inhibitors, and crystallographic studies have highlighted the importance of nonpolar contacts in the inhibition mechanism .

Synthesis and Anti-HIV Activity

In the realm of anti-HIV research, styrylquinoline derivatives have been identified as HIV-1 integrase inhibitors. A series of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives were designed and synthesized based on CoMFA analysis. These compounds were evaluated for their potential HIV integrase inhibitory activity .

Carbonic Anhydrase Inhibition

A new series of 4-anilinoquinazoline-based benzenesulfonamides were synthesized and assessed as potential human carbonic anhydrase inhibitors (hCAIs). These compounds showed nanomolar inhibitory activity against several hCA isoforms, with some exhibiting significantly higher potency compared to the standard. Structure-activity relationship (SAR) and molecular docking studies supported the design approach, revealing highly potent hCAIs .

Facile Preparation of Isoquinolines

A novel one-pot method for the preparation of 3-aryl-4-iodoisoquinolines from N-(o-arylethynyl)benzyl p-toluenesulfonamides was developed. This method operates under transition-metal-free conditions and allows for further transformation into various isoquinoline derivatives .

Anticancer Activity of Tetrahydroisoquinoline-based Triazoles

A series of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles were designed and synthesized. These compounds exhibited anticancer activity against multiple cancer cell lines, with some showing stronger activity than the reference drug etoposide. Molecular docking studies identified AKR1C3 as a plausible target site for the most promising compounds .

Acid-Catalyzed Cyclization

The acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives was studied, leading to the formation of 3-substituted 2-p-toluenesulfonyl tetrahydroisoquinolin-4-ol derivatives. These intermediates could be further transformed into 1,2,3,4-tetrahydroisoquinolines, providing a pathway for the synthesis of these compounds .

Selective Inhibitors of Carbonic Anhydrase IX

A library of isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones was synthesized and characterized. These compounds were evaluated as selective inhibitors of the tumor-associated carbonic anhydrase IX, showing potential for the development of anticancer drugs with minimal side effects .

Antiparasitic Activity of Tetrahydroquinolines

A series of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and structurally characterized. These compounds demonstrated interesting antiparasitic activity against Trypanosoma cruzi and Plasmodium falciparum, with some identified as lead scaffolds for further optimization. The 3D structure and intramolecular interactions were also studied .

Scientific Research Applications

Molecular Interactions and Inhibitory Properties

- Interaction with Human Carbonic Anhydrases : A study by Bruno et al. (2017) reveals that certain tetrahydroisoquinoline derivatives, like 4-(6,7-dihydroxy-1-phenyl-3,4-tetrahydroisoquinoline-1H-2-carbonyl)benzenesulfonamide, exhibit remarkable inhibition for brain-expressed human carbonic anhydrase VII. This highlights their potential in targeting specific isoforms of human carbonic anhydrases (Bruno et al., 2017).

Pharmaceutical Applications

- Anticancer Potential : Pingaew et al. (2014) synthesized a series of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives with triazole moieties that showed potent anticancer activity against various cancer cell lines. Especially notable was their selectivity against HepG2 cells without affecting normal cells, indicating their potential as targeted anticancer agents (Pingaew et al., 2014).

- Synthesis of Antitumor Agents : Alqasoumi et al. (2010) described the synthesis of certain tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety, which were more potent and efficacious than the reference drug Doxorubicin in in vitro antitumor activity tests (Alqasoumi et al., 2010).

Structural Analysis and Synthesis

- Crystallographic Studies : Mader et al. (2011) conducted a structural analysis of isoquinolinesulfonamides, including those with a tetrahydroisoquinoline structure, complexed with human carbonic anhydrase II. This study aids in understanding the binding modes and designing more selective inhibitors (Mader et al., 2011).

- Synthesis Methods : A study by Bois-choussy et al. (2001) presents a method for treating N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with sodium hydride, which results in N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one, demonstrating a synthesis pathway relevant to similar compounds (Bois-choussy et al., 2001).

Catalysis and Chemical Transformations

- Catalytic Applications : Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings, demonstrating their effectiveness as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).

Antimicrobial Properties

- Antimicrobial Activity : A study on the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives found that these compounds displayed significant activity against Gram-positive bacteria, indicating their potential use as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Future Directions

The future directions for “N,N-diallyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action. In addition, commonly used synthetic strategies for constructing the core scaffold could also be explored .

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a core structure of the compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The adme properties of thiq-based compounds, which include absorption, distribution, metabolism, and excretion, are likely to be critical for their bioavailability and therapeutic effects .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-3-14-24(15-4-2)28(26,27)21-11-9-19(10-12-21)22(25)23-16-13-18-7-5-6-8-20(18)17-23/h3-12H,1-2,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYINCPGVRBORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)